4,5-二苯-1,2,3-噻二唑

描述

4,5-Diphenyl-1,2,3-thiadiazole has diverse applications in medicine and agriculture, including acting as a bactericide, fungicide, and antiviral agent . It has been shown to selectively inhibit the CYP450 enzymes CYP2B4 and CYP1A2 at concentrations of up to 100 µM, but not CYP2E1 .

Molecular Structure Analysis

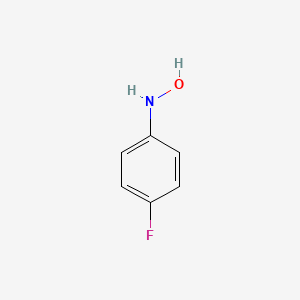

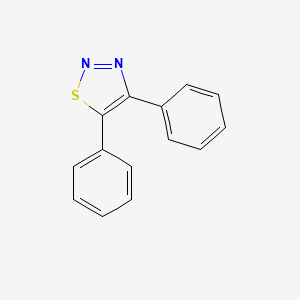

The molecular formula of 4,5-Diphenyl-1,2,3-thiadiazole is C14H10N2S1 . Further details about its molecular structure are not available in the search results.Chemical Reactions Analysis

While specific chemical reactions involving 4,5-Diphenyl-1,2,3-thiadiazole are not mentioned in the search results, 1,3,4-thiadiazole derivatives have been synthesized using various reactions .Physical And Chemical Properties Analysis

4,5-Diphenyl-1,2,3-thiadiazole has a density of 1.2±0.1 g/cm3, a boiling point of 361.2±45.0 °C at 760 mmHg, and a flash point of 161.9±19.1 °C . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .Relevant Papers The relevant papers on 4,5-Diphenyl-1,2,3-thiadiazole include studies on its applications in medicine and agriculture , synthesis of related compounds , and physical and chemical properties .

科学研究应用

缓蚀

4,5-二苯-1,2,3-噻二唑衍生物已被研究用于缓蚀中。研究表明,某些噻二唑化合物可以作为酸性环境中低碳钢的有效缓蚀剂,例如 1 M HCl 溶液。使用交流阻抗等技术评估了这些化合物的缓蚀性能,探索了与量子化学参数和密度泛函理论 (DFT) 的相关性 (Bentiss 等人,2007)。

抗癌特性

噻二唑衍生物,包括 4,5-二苯-1,2,3-噻二唑,已显示出作为抗癌剂的潜力。该领域的研究重点是合成新型噻二唑-咪唑衍生物并针对肝癌等癌细胞系进行评估。这些研究还探索了构效关系 (SAR),以开发更有效的抗癌药物 (Gomha 等人,2016)。

光化学和光谱学

4,5-二苯-1,2,3-噻二唑已在光化学领域得到研究。对溶液中噻二唑光化学行为的研究利用了紫外-可见和红外瞬态吸收光谱等技术。这些研究提供了对激发态下 1,2,3-噻二唑形成噻环烯和硫代酮烯物质的见解,有助于了解它们在溶液中的单分子稳定性和分子间反应 (Burdziński 等人,2013)。

电催化特性

还对噻二唑衍生物的电化学性质进行了研究。研究探索了诸如 3,4-二苯-1,2,5-噻二唑 1-氧化物等化合物的电还原和与质子供体的反应。这些研究提供了对噻二唑电化学行为的宝贵见解,有助于理解它们在催化和材料科学中的潜在应用 (Mirífico 等人,1991)。

荧光特性

含有 2,5-二苯-1,3,4-噻二唑的单体和聚合物的合成和研究揭示了它们在荧光应用中的潜力。这些化合物已显示出蓝色或绿色光发射,其荧光发射光谱是光学和材料科学应用的关注点。这项研究有助于开发具有特定光学特性的新材料 (Tao 等人,2010)。

合成和反应性

研究还集中在噻二唑衍生物的合成和表征上。其中包括探索新的合成路线以及分析它们的晶体结构、分子轨道计算和反应性谱。了解这些化合物的结构和电子性质对于它们在包括制药和材料科学在内的各个领域的应用至关重要 (Mirífico 等人,2002)。

抗菌活性

已经对 1,3,4-噻二唑衍生物的抗菌特性进行了研究。这些研究包括合成和评估新化合物的对各种菌株的有效性,为开发新的抗菌剂做出贡献 (Abd El-Rahman 等人,2009)。

药物设计和分子相互作用

噻二唑化合物已在药物设计中得到探索,特别是作为受体的变构调节剂。它们与特定分子靶标(如腺苷受体)相互作用的能力证明了它们在开发新疗法中的潜力 (van den Nieuwendijk 等人,2004)。

作用机制

Target of Action

The primary targets of 4,5-Diphenyl-1,2,3-thiadiazole are the CYP450 enzymes, specifically CYP2B4 and CYP1A2 . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

4,5-Diphenyl-1,2,3-thiadiazole interacts with its targets by selectively inhibiting the CYP450 enzymes CYP2B4 and CYP1A2 . This inhibition disrupts the normal metabolic processes carried out by these enzymes, leading to changes in the metabolism of certain substances within the body .

Biochemical Pathways

The inhibition of CYP450 enzymes by 4,5-Diphenyl-1,2,3-thiadiazole affects various biochemical pathways. These enzymes are involved in the metabolism of a wide range of substances, including drugs and toxins . By inhibiting these enzymes, 4,5-Diphenyl-1,2,3-thiadiazole can alter the metabolic pathways of these substances, potentially leading to changes in their effects on the body .

Pharmacokinetics

Due to its mesoionic nature, thiadiazoles are able to cross the cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties may influence the bioavailability of 4,5-Diphenyl-1,2,3-thiadiazole.

Result of Action

The molecular and cellular effects of 4,5-Diphenyl-1,2,3-thiadiazole’s action are largely dependent on the specific substances being metabolized by the inhibited CYP450 enzymes. By inhibiting these enzymes, 4,5-Diphenyl-1,2,3-thiadiazole can alter the metabolic fate of these substances, potentially leading to changes in their biological effects .

Action Environment

The action, efficacy, and stability of 4,5-Diphenyl-1,2,3-thiadiazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of 4,5-Diphenyl-1,2,3-thiadiazole, potentially influencing its ability to cross cell membranes and interact with its targets . Additionally, factors such as temperature and the presence of other substances can also influence the action of 4,5-Diphenyl-1,2,3-thiadiazole .

属性

IUPAC Name |

4,5-diphenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(17-16-15-13)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGVWLHVMVQIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277482 | |

| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5393-99-7 | |

| Record name | 4,2,3-thiadiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary photochemical reactions of 4,5-Diphenyl-1,2,3-thiadiazole?

A1: Upon exposure to UV light (λex = 266 nm), 4,5-Diphenyl-1,2,3-thiadiazole undergoes rapid nitrogen extrusion within picoseconds, leading to the formation of two key intermediates: thiirene and thioketene. [] Interestingly, the phenyl substituents on the thiirene structure contribute to its unexpected stability in solution. Over a longer timescale (milliseconds), these thiirene species engage in intermolecular reactions, primarily dimerization with thioketene complexes, ultimately yielding 1,3-dithiole derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(phosphonomethyl)phenyl]methylphosphonic Acid](/img/structure/B1360328.png)